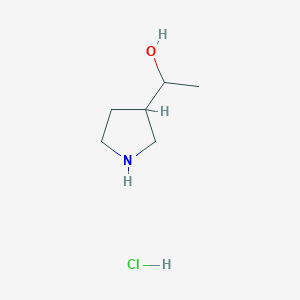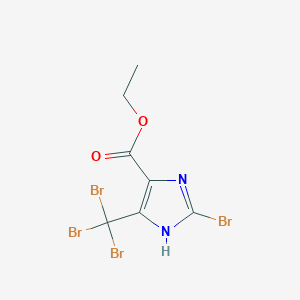
1-Pyrrolidin-3-YL-ethanol hydrochloride
Vue d'ensemble
Description
“1-Pyrrolidin-3-YL-ethanol hydrochloride” is a chemical compound with the CAS Number: 664364-46-9 . It has a molecular weight of 151.64 and its IUPAC name is 2-(3-pyrrolidinyl)ethanol hydrochloride . It is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . For instance, the Petasis reaction has been used for the synthesis of similar compounds . This involves adding salicylaldehyde to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid in 1,4-dioxane at reflux and stirring for 24 hours in a nitrogen atmosphere .Molecular Structure Analysis
The pyrrolidine ring in “1-Pyrrolidin-3-YL-ethanol hydrochloride” is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are often involved in a variety of chemical reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“1-Pyrrolidin-3-YL-ethanol hydrochloride” is a colorless oil that is miscible with water and most organic solvents . Its physical form, molecular weight, and purity have been mentioned in the description section.Applications De Recherche Scientifique
Chemoenzymatic Synthesis : (Perrone et al., 2006) demonstrated a chemoenzymatic route to synthesize enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a valuable moiety in beta3-adrenergic receptor agonists.
Catalytic Hydrogenation : A study by (Hegedu˝s et al., 1996) focused on the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol, producing 1-methyl-2-pyrrolidine ethanol, a significant pharmaceutical intermediate.
Synthesis and Crystal Structure Analysis : (Fu et al., 2006) reported on the synthesis of a compound involving 1-hydroxy-1-ethylpropyl and 1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl pyrrolidine, analyzing its crystal structure through various spectroscopic techniques.
Protecting Group for Carboxylic Acids : (Elladiou & Patrickios, 2012) identified 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, which could be selectively removed post-polymerization.
Cycloaddition Reaction for Anticancer Compounds : Research by (Huang et al., 2019) involved a cycloaddition reaction to synthesize polysubstituted spiro[indoline-3,3'-pyrrolidines], which were evaluated for their cytotoxicity towards cancer cells.
Eu~(3+) Selective Chemosensor : (Qiu, 2012) synthesized a novel compound for the detection of Eu3+, demonstrating its potential as an efficient selective chemosensor.
Determination of Related Substances in Pharmaceuticals : (Ron, 2015) established a method to determine related substances, including 2-(pyridine-2-yl)ethanol, in betahistine hydrochloride tablets.
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Propriétés
IUPAC Name |
1-pyrrolidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8)6-2-3-7-4-6;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOASEGGLYGWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-3-YL-ethanol hydrochloride | |
CAS RN |
1350475-50-1 | |
| Record name | 3-Pyrrolidinemethanol, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)

![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)



![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)


![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)


